Hyrtioerectine C

Description

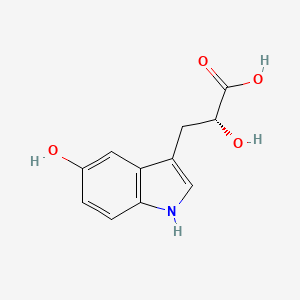

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO4/c13-7-1-2-9-8(4-7)6(5-12-9)3-10(14)11(15)16/h1-2,4-5,10,12-14H,3H2,(H,15,16)/t10-/m1/s1 |

InChI Key |

UFDRBNQJYZJRJV-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)O |

Synonyms |

hyrtioerectine C |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation Methodologies of Hyrtioerectine C

Origin and Bioprospecting of Hyrtios erectus Marine Sponge

Hyrtios erectus, a marine sponge belonging to the family Thorectidae, order Dictyoceratida, is the natural source of Hyrtioerectine C. acs.orgclockss.org Specimens of this sponge have been collected from various marine environments, including the Red Sea, for the purpose of bioprospecting—the exploration of natural sources for small molecules, macromolecules, and biochemical and genetic information that could be developed into commercially valuable products. acs.orgnih.gov The genus Hyrtios is well-documented for producing a wide array of secondary metabolites, including terpenoids, macrolides, and notably, tryptamine-derived alkaloids. acs.org

The initial step in the isolation process involves the collection of the sponge, which is then typically frozen to preserve its chemical constituents. clockss.org Subsequent extraction is carried out, often using methanol, to obtain a crude organic extract containing a complex mixture of compounds. clockss.org This crude extract then becomes the starting material for the isolation of individual compounds like this compound.

Advanced Chromatographic Separation Techniques for Alkaloid Isolation

The isolation of this compound from the crude extract of Hyrtios erectus necessitates the use of advanced chromatographic techniques. The process begins with the fractionation of the crude extract, often using a cytotoxic ethyl acetate (B1210297) fraction from a methanol/dichloromethane extract. acs.org This initial separation is typically achieved through size-exclusion chromatography, with Sephadex LH-20 being a commonly used medium. acs.org

Following this initial fractionation, further purification is required to isolate the pure compound. This is accomplished through reversed-phase High-Performance Liquid Chromatography (HPLC), a powerful technique that separates compounds based on their hydrophobicity. acs.org The use of these successive chromatographic methods is crucial for obtaining this compound in a pure form, suitable for structural analysis. The presence of alkaloids throughout the fractionation process is often monitored by their positive reaction with Dragendorff's reagent. acs.org

Application of High-Resolution Spectroscopic and Spectrometric Techniques for Structure Assignment

Once isolated, the definitive structure of this compound was determined through a combination of high-resolution spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition. acs.orgnih.gov

One-dimensional NMR spectroscopy is a cornerstone of structural elucidation. The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their neighboring protons. acs.org The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbons and their chemical nature (e.g., methyl, methylene, methine, quaternary). acs.org For this compound, these spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). acs.org The ¹³C NMR spectrum of this compound displayed resonances for 11 carbons, including three methines, one methylene, one methyl, and six quaternary carbons. acs.org

Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d6)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 139.2 | 8.01 (s) |

| 3 | 108.7 | |

| 3a | 126.5 | |

| 4 | 21.6 | 2.65 (t, 7.0) |

| 5 | 110.8 | 6.72 (d, 8.5) |

| 6 | 154.3 | |

| 7 | 113.8 | 6.58 (dd, 8.5, 2.3) |

| 8 | 95.8 | 7.10 (d, 2.3) |

| 8a | 132.2 | |

| 9-NH | 10.7 (s) | |

| 6-OH | 9.00 (s) | |

| NCH₃ | 29.8 | 2.89 (s) |

Data sourced from Youssef, D. T. A. (2005). acs.org

Two-dimensional NMR experiments were instrumental in assembling the complete structure of this compound. acs.org

¹H-¹H COSY (Correlation Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn) experiments were used to establish proton-proton correlations, identifying spin systems within the molecule. For this compound, these experiments helped to piece together the connectivity of the protons. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) spectroscopy correlated proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. acs.org

Through the detailed interpretation of these 2D NMR datasets, the planar structure and relative stereochemistry of this compound were successfully determined. acs.org

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. acs.org The positive-ion HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) of this compound showed a molecular ion peak at m/z 221.0685 [M + H]⁺. acs.org This corresponded to a calculated molecular formula of C₁₁H₁₁NO₄, indicating the presence of eight degrees of unsaturation in the molecule. acs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|

| [M + H]⁺ | 221.0685 | 221.0688 | C₁₁H₁₁NO₄ |

Data sourced from Youssef, D. T. A. (2005). acs.org

Synthetic Methodologies and Chemical Derivatization of Hyrtioerectine C Analogues

Total Synthesis Approaches to the Core Indole-β-Carboline Skeleton

The synthesis of the indole-β-carboline framework, the central structural motif of Hyrtioerectine C, has been a focal point of synthetic efforts. These strategies often involve the construction of the tricyclic core as a key step, paving the way for further functionalization.

Strategic Use of Pictet-Spengler Reaction Variations

The Pictet-Spengler reaction stands as a cornerstone in the synthesis of β-carboline alkaloids. ljmu.ac.uknih.gov This acid-catalyzed cyclization of a tryptamine (B22526) with an aldehyde or ketone provides a direct route to the tetrahydro-β-carboline scaffold. nih.gov Variations of this reaction have been instrumental in the synthesis of this compound analogues and related compounds.

Notably, the choice of catalyst and reaction conditions can significantly influence the outcome. For instance, the use of I2 and TFA has been shown to drive a sequence of reactions including the Pictet-Spengler cyclization and subsequent oxidation to furnish the aromatic β-carboline core. mdpi.com Furthermore, base-promoted Pictet-Spengler reactions have been explored to achieve cyclization at the C-4 position of the indole (B1671886) ring, a less common but biosynthetically relevant pathway that leads to azepinoindole structures related to hyrtioreticulins. cjnmcpu.comacs.org The development of a one-pot synthesis of norharman and its derivatives from tryptophan and various amino acids highlights the efficiency of sequential reactions driven by I2 and TFA, which includes a Pictet-Spengler reaction. mdpi.com

The table below summarizes different Pictet-Spengler reaction conditions used in the synthesis of β-carboline and related scaffolds.

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Tryptamines and glyoxylic acid monohydrate | - | Tetrahydro-β-carboline carboxylic acids | mdpi.com |

| Tryptophan and amino acids | I2, TFA | β-carbolines (e.g., norharman) | mdpi.com |

| 5-hydroxy-tryptophan and various aldehydes | Base | C-4 cyclized azepinoindoles | cjnmcpu.com |

| Indolyl dihydropyridine (B1217469) derivative | (R)-SPINOL-TRIP-CPA | Chiral β-carboline alkaloid | mdpi.com |

Stereocontrol and Regioselectivity in Synthetic Routes

Achieving stereocontrol and regioselectivity is a critical challenge in the synthesis of complex natural products like this compound. The precise arrangement of substituents on the indole-β-carboline core is often crucial for biological activity.

Stereoselective synthesis of the tetrahydro-β-carboline skeleton has been a major focus. nih.gov Chiral phosphoric acid-catalyzed asymmetric 1,3-dipolar cycloadditions of 3,4-dihydro-β-carboline-2-oxide type nitrones have emerged as a powerful strategy to access chiral tetrahydro-β-carbolines with multiple stereocenters. nih.gov This method has been successfully applied to the total synthesis of numerous tetrahydro-β-carboline indole alkaloids. nih.gov

Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is another key consideration. In the context of β-carboline synthesis, this often relates to the selective functionalization of different positions on the carboline ring system. For example, transition metal-catalyzed C-H activation strategies have been developed to achieve regioselective functionalization of the β-carboline scaffold. researchgate.net

Diversity-Oriented Synthesis for this compound-Related Alkaloids

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse molecules from a common starting material. nih.govwikipedia.org This approach is particularly valuable for exploring the chemical space around a biologically active natural product like this compound.

The application of DOS to the β-carboline scaffold has enabled the creation of libraries of related alkaloids for biological screening. cjnmcpu.comnih.gov This strategy often involves the use of a common intermediate that can be subjected to various chemical transformations to introduce structural diversity. mskcc.org

Transition-Metal-Catalyzed C-H Bond Functionalizations

Transition-metal-catalyzed C-H bond functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical approach compared to traditional methods. researchgate.net This strategy has been extensively applied to the synthesis and functionalization of the β-carboline skeleton. researchgate.netresearchgate.net

Palladium and copper catalysts have been particularly effective in promoting various C-H functionalization reactions. nih.gov For instance, palladium-catalyzed C-H activation of tryptamine derivatives with ketones in water can generate tetrahydro-β-carbolines with a quaternary carbon at the C1 position. researchgate.net Furthermore, diversification of the β-carboline skeleton has been achieved through site-selective C-H functionalizations, including Cu-catalyzed decarboxylative couplings and Pd-catalyzed arylations. nih.govbiocrick.com These methods provide access to heteroaryl-, aryl-, alkenyl-, or alkynyl-substituted β-carbolines at various positions. nih.gov

The following table highlights different transition-metal-catalyzed C-H functionalization reactions for β-carboline synthesis and diversification.

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| Palladium | C-H activation of tryptamines with ketones | C1 | researchgate.net |

| Copper | Decarboxylative Csp3-Csp2/Csp coupling | C1/C3 | nih.gov |

| Palladium | Chelation-assisted C-H arylation | C1/C8 | nih.gov |

| Palladium | Chelation-assisted oxidative C-H/C-H cross-coupling | C1/C3 | nih.gov |

| Copper(OAc)2 | C-H hydroxylation | Ortho-position | researchgate.net |

Late-Stage Diversification Strategies for Structural Modifications

Late-stage functionalization (LSF) is a powerful concept in drug discovery and chemical biology that involves modifying a complex molecule, such as a natural product, in the final steps of a synthetic sequence. scispace.comfrontiersin.org This approach allows for the rapid generation of analogues with diverse properties without the need for de novo synthesis. scispace.com

For this compound and related alkaloids, late-stage diversification provides a means to explore structure-activity relationships and optimize biological activity. biocrick.com The robustness of the β-carboline framework allows for various chemical transformations to be performed at a late stage. These strategies can include the introduction of different substituents on the aromatic rings or modifications of the carboline core itself. The development of high-throughput experimentation platforms combined with machine learning is further accelerating the exploration of late-stage functionalization reactions. pharmaexcipients.com

Chemical Modification and Analog Generation for Research Purposes

The synthesis of analogues of this compound is crucial for understanding its mechanism of action and for developing new therapeutic agents. tubitak.gov.tr Chemical modification allows for the systematic alteration of the molecule's structure to probe its interaction with biological targets. researchmap.jpresearchgate.netnih.govrsc.org

The generation of analogues can involve the synthesis of derivatives with different substituents on the indole or β-carboline rings. For example, the synthesis of various substituted indole β-carbolines has been reviewed, highlighting their diverse biological activities. researchgate.net These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of analogues with improved properties often involves a multi-step process, starting from readily available materials and employing various chemical reactions to build the desired molecular complexity. nih.govmdpi.com

Mechanistic Investigations of Biological Activities of Hyrtioerectine C

In Vitro Cytotoxicity and Antiproliferative Activity against Model Cell Lines (e.g., HeLa)

Hyrtioerectine C has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines, with a particular focus on the HeLa human cervical cancer cell line.

Research has shown that this compound, along with its related compounds Hyrtioerectine A and B, exhibits cytotoxic effects on the HeLa cell line. mdpi.com The half-maximal inhibitory concentration (IC₅₀) for this compound against HeLa cells was determined to be 20.4 μM. mdpi.com This indicates its potential to inhibit the growth of these cancer cells. The antiproliferative activity of natural compounds is a key area of cancer research, with the goal of identifying substances that can impede the rapid division of tumor cells. nih.govnih.gov

Table 1: Cytotoxicity of Hyrtioerectine Alkaloids against HeLa Cells

| Compound | IC₅₀ (μM) |

|---|---|

| Hyrtioerectine A | 25.8 mdpi.com |

| Hyrtioerectine B | 20.3 mdpi.com |

| This compound | 20.4 mdpi.com |

Exploration of Cellular Targets and Molecular Pathways

The anticancer activity of natural compounds often involves targeting specific cellular components and interfering with molecular signaling pathways that are crucial for cancer cell survival and proliferation. biointerfaceresearch.comnih.govrsc.org While the precise cellular targets of this compound are still under extensive investigation, its cytotoxic effects suggest interference with fundamental cellular processes.

Dysregulation of signaling pathways such as the p53 and NF-κB pathways are common in cancer. biointerfaceresearch.comaging-us.com The p53 tumor suppressor protein, for instance, plays a critical role in controlling the cell cycle and inducing apoptosis in response to cellular stress. bmbreports.org It is plausible that this compound may exert its effects by modulating these or other pathways, such as the mTOR or MAPK/ERK pathways, which are also implicated in cell growth and survival. nih.govbmbreports.org

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

A primary mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. thermofisher.com This is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. thermofisher.com

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. wikipedia.orgmdpi.com Given that many natural compounds induce apoptosis through the intrinsic pathway, it is a strong possibility that this compound may also function in this manner. The inhibition of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are valuable therapeutic candidates. wikipedia.org

Antimicrobial Spectrum and Mechanistic Basis (e.g., Antifungal, Antibacterial)

In addition to its anticancer properties, this compound and its derivatives have shown promising antimicrobial activities. nih.gov The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com

Related compounds, hyrtioerectines D-F, have demonstrated both antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. researchgate.net This suggests that this compound may also possess a broad spectrum of antimicrobial activity. vinmec.comwikipedia.org

Mechanisms of Inhibition against Specific Microbial Pathogens (e.g., Candida albicans, Staphylococcus aureus)

Candida albicans : This opportunistic fungal pathogen is a common cause of infections, particularly in immunocompromised individuals. nih.govnih.gov Natural compounds can inhibit C. albicans through various mechanisms, including the disruption of biofilm formation, inhibition of hyphal growth, and damage to the cell membrane. frontiersin.orgmdpi.com For instance, related hyrtioerectines have been shown to create inhibition zones against C. albicans. researchgate.net

Staphylococcus aureus : A significant bacterial pathogen, S. aureus can cause a range of infections from skin and soft tissue infections to more severe conditions like pneumonia and sepsis. mdpi.comnih.gov The antibacterial mechanisms of natural products can involve the inhibition of cell wall synthesis, protein synthesis, or DNA replication. lumenlearning.comorthobullets.com The activity of related hyrtioerectines against S. aureus suggests a potential mechanism of action against this bacterium. researchgate.net

Table 2: Antimicrobial Activity of Related Hyrtioerectines

| Compound | Microbial Target | Activity |

|---|---|---|

| Hyrtioerectines D-F | Candida albicans | Antifungal (inhibition zones of 9-17 mm) researchgate.net |

| Hyrtioerectines D-F | Staphylococcus aureus | Antibacterial researchgate.net |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Marine natural products are often a rich source of antioxidants. nih.gov Antioxidants are compounds that can neutralize harmful free radicals, which are unstable molecules that can damage cells and contribute to various diseases. biorxiv.orgnih.gov

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. biorxiv.orgnih.gov The antioxidant properties of this compound and its analogues have been investigated, with some studies indicating variable free radical scavenging activities among different derivatives. nih.gov The mechanism of action is likely through hydrogen atom transfer or other processes that stabilize the free radicals. rsc.org

Molecular Basis of Other Reported Pharmacological Activities (e.g., Ubiquitin-Activating Enzyme Inhibition)

Recent research has uncovered another potential mechanism of action for compounds structurally related to this compound: the inhibition of the ubiquitin-activating enzyme (E1). epa.govresearchgate.net The ubiquitin-proteasome system is crucial for protein degradation and regulation of many cellular processes. nih.gov

Inhibition of the E1 enzyme disrupts the entire ubiquitination cascade, leading to the accumulation of proteins that would normally be targeted for degradation. nih.gov This can induce cellular stress and apoptosis, providing another avenue for its anticancer effects. nih.gov For example, hyrtioreticulins A and B, which are structurally related to this compound, have been shown to inhibit the E1 enzyme with IC₅₀ values of 0.75 and 11 µg/mL, respectively. epa.gov This suggests that this compound may also share this inhibitory activity.

Structure Activity Relationship Sar Studies of Hyrtioerectine C and Derivatives

Correlation of Structural Features with Modulated Biological Potency

The biological potency of Hyrtioerectine C and its analogs is intricately tied to their molecular architecture. The core structure, which features an indole (B1671886) and a β-carboline moiety, is a fundamental requirement for its bioactivity. researchgate.netresearchgate.net Alterations to either of these heterocyclic systems or the linkage connecting them can dramatically modulate the compound's biological effects. researchgate.netresearchgate.netmdpi.com

The nature and position of substituents on the aromatic rings of both the indole and β-carboline units are significant determinants of potency. mdpi.comfrontiersin.org For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com Studies on related β-carboline derivatives have shown that aromatic or heterocyclic groups at certain positions can lead to higher activity compared to smaller alkyl groups like methyl. mdpi.com

Table 1: Impact of Structural Modifications on the Biological Potency of β-Carboline Derivatives

| Structural Modification | Observed Effect on Biological Potency | Reference(s) |

|---|---|---|

| Substitution at C-1 of β-carboline | Aromatic/heterocyclic groups enhance activity compared to methyl groups. | mdpi.com |

| Substitution on the phenyl ring at C-1 | Electron-deficient substituents (e.g., fluoro) enhance cytotoxicity. | crimsonpublishers.com |

| Substitution at C-3 of β-carboline | Amide substitutions significantly influence fungicidal activities. | mdpi.com |

| Linkage between moieties | C-3/C-3 linkage is a characteristic feature of hyrtioerectines. | nih.govresearchgate.net |

Influence of Substituent Effects on Activity Profiles (e.g., Phenolic Methylation)

Substituent effects, such as phenolic methylation, play a crucial role in defining the activity profiles of this compound and its analogs. The presence of a phenolic hydroxyl group is often critical for biological activity, likely due to its ability to form hydrogen bonds with target biomolecules. mdpi.com

Research on Hyrtioerectines D, E, and F has shown that the methylation of a phenolic group can significantly hamper antioxidant activity. mdpi.com For example, Hyrtioerectine D and F, which possess a free phenolic hydroxyl group, exhibited stronger antioxidant activity than Hyrtioerectine E, where the corresponding group is methylated. researchgate.net This suggests that the hydrogen-donating capability of the phenolic hydroxyl is essential for this particular biological function. mdpi.comresearchgate.net Similarly, in studies of other bioactive marine compounds, methylation of a phenol (B47542) group led to a reduction in cytotoxicity. unsrat.ac.id This underscores the importance of the electronic and hydrogen-bonding properties of substituents in modulating the biological effects of these complex alkaloids. drugdesign.orgnih.gov

Impact of Linkage Types between Indole and β-Carboline Moieties on Bioactivity

The linkage between the indole and β-carboline moieties is a critical determinant of the biological activity of this class of alkaloids. crimsonpublishers.comontosight.ai In hyrtioerectines, this connection is characteristically a C-3/C-3 bond. nih.govresearchgate.net The nature of this linkage dictates the spatial orientation of the two heterocyclic systems, which is a key factor in their interaction with biological targets.

Synthetic studies on related bis-indole and β-carboline compounds have demonstrated that the type of linker can significantly influence bioactivity. For instance, in a series of β-carboline-linked bisindole congeners, the nature of the linkage was found to be important for topoisomerase I inhibitory activity. crimsonpublishers.com The flexibility and length of the linker can affect the molecule's conformational freedom, which in turn can impact its binding affinity for specific enzymes or receptors. While direct SAR studies on varying the linkage in this compound itself are limited, the unique C-3/C-3 linkage is considered a defining feature of this subclass of alkaloids. nih.gov

Stereochemical Considerations in Determining Biological Effects

Stereochemistry is a paramount factor in the biological activity of complex natural products like this compound. uou.ac.in The precise three-dimensional arrangement of atoms is often crucial for the specific interactions with chiral biological targets such as enzymes and receptors. nih.govkhanacademy.org

In the broader class of manzamine alkaloids, which share the β-carboline motif, stereochemistry has been shown to be critical. For instance, the relative and absolute stereochemistry of manzamine derivatives, determined through techniques like NOESY, influences their biological profiles, including anti-HIV and antimalarial activities. nih.govacs.org The specific spatial orientation of functional groups can dictate whether a molecule can fit into the binding site of a protein. nih.gov Studies on other chiral natural products have consistently shown that different enantiomers can have vastly different biological activities, with one being active and the other inactive or even toxic. mdpi.comuou.ac.in Although specific stereochemical SAR studies on this compound are not extensively reported, the principles established from related complex alkaloids strongly suggest that its stereochemistry is a key determinant of its biological function.

Comparative SAR Analysis with Other Bioactive Indole and β-Carboline Alkaloids

A comparative analysis of the structure-activity relationships of this compound with other bioactive indole and β-carboline alkaloids, such as the manzamines, provides valuable insights. mdpi.com The manzamines are a well-studied class of marine alkaloids that also feature a β-carboline unit within a complex polycyclic system. nih.gov

Analytical Methodologies for Research and Quantification of Hyrtioerectine C

Advanced Chromatographic Techniques for Qualitative and Quantitative Analysis in Research Samples

Chromatographic methods are central to the isolation and analysis of Hyrtioerectine C from the complex chemical matrix of its natural source. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of marine natural products like this compound. UHPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. researchgate.netresearchgate.net

For the analysis of indole (B1671886) alkaloids, reversed-phase (RP) HPLC is a commonly employed technique. nih.gov A typical setup for the analysis of compounds similar to this compound would involve a C18 column, which is a nonpolar stationary phase. researchgate.netjapsonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. researchgate.netjapsonline.com The use of gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. nih.gov Detection is commonly performed using a UV detector, as indole alkaloids typically exhibit strong UV absorbance. nih.govthescipub.com For instance, in the analysis of other β-carboline alkaloids, UV detection has been set at various wavelengths, such as 280 nm, to maximize sensitivity. rsc.org

While a specific, validated HPLC or UHPLC method for the routine quantification of this compound is not extensively detailed in publicly available literature, the general parameters used for similar alkaloids provide a strong basis for method development. The table below outlines a hypothetical set of starting parameters for the HPLC and UHPLC analysis of this compound, based on methods for related compounds.

| Parameter | HPLC | UHPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and water (with formic or acetic acid) | Acetonitrile and water (with formic or acetic acid) |

| Elution | Gradient | Gradient |

| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min |

| Detector | UV-Vis (DAD/PDA) | UV-Vis (DAD/PDA) |

| Injection Volume | 5-20 µL | 1-5 µL |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Controlled (e.g., 30-50 °C) |

This table presents a generalized set of parameters for HPLC and UHPLC analysis of indole alkaloids, which would require optimization for this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the comprehensive analysis of complex mixtures like marine sponge extracts. This hyphenated technique provides both separation of components and their structural identification based on mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-HRMS, is particularly powerful for the metabolite profiling of organisms like Hyrtios erectus. nih.govresearchgate.netpandawainstitute.com

Metabolite profiling of Hyrtios erectus extracts using LC-HRMS has successfully led to the annotation of numerous compounds, including various alkaloids. nih.govresearchgate.net This approach allows for the tentative identification of known compounds by comparing their retention times and mass spectra with databases, and it can also highlight potentially new, uncharacterized metabolites. tandfonline.com For instance, a study on the chemical profiling of a Red Sea Hyrtios erectus extract utilized LC-HRMS to identify eleven major compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Spectroscopic Methods for In Situ Characterization and Interaction Studies (if applicable)

Analyzing compounds directly in their natural environment or biological context, known as in situ analysis, provides valuable insights into their ecological roles and interactions.

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that can be used for the in situ identification of natural products within biological tissues. researchgate.netasianjournalofphysics.com This method has been successfully applied to study pigments and alkaloids in marine organisms like corals and sponges without the need for extraction. scielo.bracs.orgscielo.br For example, Raman spectroscopy has been used to identify carotenoids and indolic alkaloids in cup corals. acs.org This suggests that Raman microscopy could potentially be used to map the distribution of this compound within the tissue of Hyrtios erectus.

Another innovative approach for in situ analysis is the Small Molecule in situ Resin Capture (SMIRC) technique. nih.gov This method involves deploying a resin in the marine environment to capture secreted metabolites, which are then analyzed by mass spectrometry. This technique allows for the study of the chemical ecology of marine organisms by identifying the compounds they release into their surroundings.

While the primary application of Nuclear Magnetic Resonance (NMR) spectroscopy for this compound has been the structural elucidation of the isolated compound, advanced NMR techniques can also be used to study molecular interactions. core.ac.ukfrontiersin.org For instance, NMR can be used to investigate the binding of a natural product to a target protein, providing information about the binding site and the conformational changes that occur upon binding.

Method Development and Qualification Considerations for Reproducible Research Data

The development and validation of analytical methods are crucial for ensuring the reliability, reproducibility, and accuracy of research data. A validated method provides confidence that the analytical procedure is suitable for its intended purpose. The validation process typically involves evaluating several key parameters as outlined by international guidelines.

For a quantitative HPLC or UHPLC method for this compound, the following parameters would need to be established:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. japsonline.com This is typically demonstrated by the baseline resolution of the analyte peak from other peaks in the chromatogram.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. thescipub.com This is usually evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. japsonline.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Accuracy: The closeness of the test results obtained by the method to the true value. japsonline.com Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thescipub.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. frontiersin.org

The development of a robust and validated analytical method is a prerequisite for the accurate quantification of this compound in various research applications, from chemical ecology studies to the evaluation of its pharmacological properties.

Future Research Directions and Translational Potential in Chemical Biology

Unraveling Undiscovered or Complex Biosynthetic Pathways of Hyrtioerectines

The biosynthesis of hyrtioerectines, a family of C3-indole-substituted β-carbolines isolated from marine sponges like Hyrtios erectus, remains largely uncharacterized. nih.govnih.gov These compounds are rare marine alkaloids featuring a distinctive C-3/C-3 linkage between their indole (B1671886) and β-carboline components, suggesting a common and complex biosynthetic origin. researchgate.netmdpi.com Future research should focus on identifying the specific enzymatic machinery and genetic pathways responsible for their formation. It is hypothesized that the biosynthesis likely involves precursors such as tryptophan and indole pyruvic acid derivatives, which are known to be starting points for other marine indole alkaloids. nih.govnih.gov Elucidating this pathway could be achieved through a combination of genomic analysis of the source organism or its symbiotic microbes, along with isotopic labeling studies and in vitro reconstitution of the biosynthetic steps. nih.gov Understanding the complete biosynthetic route would not only provide fundamental insights into natural product synthesis in marine ecosystems but also enable the potential for engineered biosynthesis of Hyrtioerectine C and novel derivatives. acs.org

Rational Design and Synthesis of Highly Specific and Potent Chemical Probes

A significant challenge in studying the mechanism of action of this compound is the limited availability of detailed structural information. ontosight.ai To overcome this, future efforts should be directed towards the rational design and synthesis of chemical probes derived from the this compound scaffold. ivo.esmdpi.com This process involves creating derivatives that retain the core biological activity while incorporating reporter groups, such as fluorophores or biotin (B1667282) tags. nih.govnih.gov For instance, a fluorescent probe could be developed by attaching a compact, bright fluorophore like a BODIPY dye to a position on the hyrtioerectine molecule that is not critical for its interaction with biological targets. nih.gov The design process would leverage computational modeling to predict how modifications might affect the molecule's binding affinity and specificity. nih.gov The synthesis of these probes would provide invaluable tools for visualizing the compound's subcellular localization and for identifying its binding partners within the cell. nih.govxmu.edu.cn

Deeper Elucidation of Specific Molecular Targets and Signaling Cascades

While this compound and its relatives have demonstrated cytotoxic effects against various cancer cell lines, their precise molecular targets and the signaling pathways they modulate are not yet fully understood. researchgate.netontosight.ai The observed anti-proliferative activity suggests that these compounds likely interfere with critical cellular processes such as cell growth, division, or apoptosis. nih.govnih.gov Future investigations should aim to identify these specific targets. A promising approach would be to use the rationally designed chemical probes mentioned previously in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify interacting proteins.

Furthermore, given that other marine indole alkaloids, like topsentin, have been shown to inhibit pathways such as the MAPK signaling cascade, it is plausible that this compound may act on similar or related pathways. mdpi.com Research should explore its effects on major cancer-related signaling networks, including the PI3K/Akt/mTOR and Jak/Stat pathways, which are common targets for therapeutic intervention. wjgnet.comorientjchem.org

Development of this compound and Its Analogs as Research Tools for Cellular Processes

Beyond their potential as therapeutic leads, this compound and its synthetic analogs can be developed into powerful research tools for studying cellular biology. ivo.es By converting this compound into a "chemogenetic" tool, for example, a fluorescent probe, researchers can use it to optically track dynamic cellular events in real-time. arnaudgautier.comabcam.com Such probes would enable the use of advanced imaging techniques like fluorescence microscopy to monitor the compound's journey through living cells and its interaction with specific organelles or protein complexes. abcam.comnih.gov

Moreover, techniques like Förster Resonance Energy Transfer (FRET) could be employed using fluorescently labeled this compound to study its binding kinetics and the conformational changes it might induce in its target proteins. mdpi.com This would provide high-resolution spatial and temporal information about its mechanism of action, transforming it from a simple bioactive molecule into a sophisticated tool for dissecting complex biological processes. nih.govmdpi.com

Exploration of Synergistic Effects with Other Research Compounds

A crucial area for future translational research is the investigation of potential synergistic interactions between this compound and other bioactive compounds, particularly established chemotherapeutic agents. ccohs.canih.gov Synergism occurs when the combined effect of two or more compounds is significantly greater than the sum of their individual effects. ccohs.ca This approach has been successful for other plant-derived natural products, which have been shown to enhance the efficacy of drugs like cisplatin (B142131) and docetaxel, often by helping to overcome drug resistance mechanisms or by targeting cancer cells through multiple pathways. nih.gov

Future studies should systematically screen this compound in combination with a panel of known anticancer drugs against various cancer cell lines. nih.gov A synergistic relationship could allow for the use of lower concentrations of the conventional drug, potentially reducing toxicity and side effects for patients. mdpi.com Identifying such combinations would significantly enhance the therapeutic potential of this compound and provide new strategies for combination therapies in oncology. nih.govmdpi.com

Q & A

Q. What validated spectroscopic and chromatographic methods are recommended for characterizing Hyrtioerectine C’s molecular structure and purity?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry, high-resolution mass spectrometry (HRMS) for molecular formula verification, and infrared (IR) spectroscopy for functional group identification. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection. For novel derivatives, X-ray crystallography is critical for absolute configuration determination. Ensure protocols align with journal guidelines for reproducibility, such as those in the Beilstein Journal of Organic Chemistry, which mandates detailed experimental procedures and raw data submission .

Q. How should extraction protocols be optimized to maximize this compound yield from natural sources?

Methodological Answer: Design a fractional extraction workflow using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to isolate target fractions. Variables such as temperature, extraction time, and solvent-to-biomass ratios must be systematically tested and documented. Column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution is recommended for purification. Include negative controls (e.g., solvent-only extractions) to validate specificity. Statistical tools like response surface methodology (RSM) can optimize conditions .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using recombinant proteins. Cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway modulation) should include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Ensure replicates (n ≥ 3) and report IC₅₀/EC₅₀ values with confidence intervals. Cross-validate findings using orthogonal assays to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound across studies?

Methodological Answer: Conduct a systematic review with meta-analysis to identify variables affecting outcomes, such as compound purity (e.g., HPLC traces vs. crude extracts), assay conditions (e.g., cell line variability, serum concentration), or statistical methods (e.g., unadjusted p-values vs. false discovery rate). Replicate key studies under standardized protocols and perform sensitivity analyses. Publicly share raw data to enable independent validation .

Q. What experimental strategies are effective in elucidating this compound’s structure-activity relationships (SAR)?

Methodological Answer: Synthesize analogs with modifications to core scaffolds (e.g., hydroxylation, methylation) and test them in parallel using high-throughput screening. Pair this with in silico docking (e.g., AutoDock Vina) to map binding interactions to target proteins. Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate hypotheses via site-directed mutagenesis of putative binding residues .

Q. How should multi-omics approaches be integrated to study this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to identify perturbed pathways. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology models (e.g., STRING, Cytoscape) to prioritize targets. Validate findings with CRISPR/Cas9 knockouts or siRNA knockdowns in relevant cell models. Ensure data reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What statistical frameworks are recommended for analyzing dose-dependent and time-resolved effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) for dose-response data. For time-series experiments, use mixed-effects models or ANOVA with repeated measures. Account for multiple comparisons (e.g., Bonferroni correction) and include uncertainty quantification (e.g., 95% confidence intervals). Tools like GraphPad Prism or R (lme4 package) are suitable for analysis .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination. For in vitro work, document cell line authentication (e.g., STR profiling) and mycoplasma testing. Declare ethical approvals (e.g., IACUC protocol numbers) and data availability statements in publications .

What frameworks are optimal for formulating hypothesis-driven research questions on this compound?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For mechanistic studies, apply PICO (Population, Intervention, Comparison, Outcome) or PECO (Exposure) frameworks. Example: "In murine macrophages (P), does this compound (I) compared to dexamethasone (C) reduce TNF-α secretion (O) via NF-κB inhibition?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.